molecular formula C32H34N2O B14279830 (2S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one CAS No. 156732-14-8

(2S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one

Cat. No.: B14279830
CAS No.: 156732-14-8
M. Wt: 462.6 g/mol
InChI Key: UFOVHIRHDJTQPV-CONSDPRKSA-N
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Description

(2S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common approach is to start with commercially available starting materials and perform a series of reactions such as amination, reduction, and condensation to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, which can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino groups can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, (2S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups. It serves as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine

Its structure allows for the modification and development of new drugs with improved efficacy and reduced side effects .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of (2S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • (2S,5S)-5-(dibenzylamino)-2,6-dimethyl-4-oxoheptanamide
  • (2S,5S)-2,5-dimethylpiperazine

Uniqueness

Compared to similar compounds, (2S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one stands out due to its unique combination of functional groups and structural features. This uniqueness allows for specific interactions and applications that are not possible with other compounds .

Properties

CAS No.

156732-14-8

Molecular Formula

C32H34N2O

Molecular Weight

462.6 g/mol

IUPAC Name

(2S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one

InChI

InChI=1S/C32H34N2O/c33-30(21-26-13-5-1-6-14-26)23-32(35)31(22-27-15-7-2-8-16-27)34(24-28-17-9-3-10-18-28)25-29-19-11-4-12-20-29/h1-20,30-31H,21-25,33H2/t30-,31-/m0/s1

InChI Key

UFOVHIRHDJTQPV-CONSDPRKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CC(=O)[C@H](CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N

Origin of Product

United States

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